1,5-Diphenylcarbazide
Description
Historical Context and Discovery of 1,5-Diphenylcarbazide in Analytical Chemistry
The journey of this compound in analytical chemistry began in the early 20th century. The foundational discovery was made by Cazeneuve in 1900, who first reported the vibrant color reactions that occur between dichromate and this compound in an acidic medium. smolecule.cominoe.ro This initial observation laid the groundwork for its primary application: the detection of chromium. inoe.ro Shortly after, the method was adapted to detect mercury, where a drop of a test solution on filter paper impregnated with a DPC solution would produce a purple spot in the presence of mercury salts. wikipedia.org These early discoveries highlighted the compound's potential as a sensitive and selective reagent.
Current Significance of this compound in Advanced Chemical Sciences
In contemporary chemical science, the significance of this compound has expanded beyond its traditional role. While still a cornerstone for chromium detection, it is now being explored in advanced applications. Researchers are incorporating DPC into novel sensor technologies, such as thin-film optical sensors and paper-based analytical devices, for rapid and on-site environmental monitoring. gnest.orge3s-conferences.orginoe.ro Its optical properties, including an optical band gap of around 3.97 eV to 4.09 eV, are being investigated for potential use in optoelectronic devices. inoe.ro Furthermore, its role in coordination chemistry is being explored for the development of new catalytic materials. The compound's utility has also been noted in materials science for applications like nanoparticle stabilization and in photosynthesis studies as an electron donor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dianilinourea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIHGBHKVISFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059690 | |
| Record name | Carbonic dihydrazide, 2,2'-diphenyl- | |
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Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; gradually becomes pink; [Merck Index] Decomposes in light; [Hawley] Water insoluble; [MSDSonline] | |
| Record name | 1,5-Diphenylcarbazide | |
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CAS No. |
140-22-7 | |
| Record name | Diphenylcarbazide | |
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| Record name | Diphenylcarbazide | |
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| Record name | 1,5-Diphenylcarbazide | |
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| Record name | Carbonic dihydrazide, 2,2'-diphenyl- | |
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| Record name | Carbonic dihydrazide, 2,2'-diphenyl- | |
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| Record name | 1,5-diphenylcarbonohydrazide | |
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| Record name | 1,5-DIPHENYLCARBAZIDE | |
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Synthetic Methodologies for 1,5 Diphenylcarbazide
Classical Synthesis Routes for 1,5-Diphenylcarbazide
The most common and historically significant method for synthesizing this compound involves the reaction of phenylhydrazine (B124118) with urea. smolecule.comevitachem.comchemicalbook.com This approach, while effective, is characterized by specific reaction conditions that have been optimized over time to improve yield and purity.
Reaction of Phenylhydrazine with Urea
The fundamental reaction involves the condensation of phenylhydrazine with urea. smolecule.comchemicalbook.com The mechanism proceeds through a nucleophilic attack of the phenylhydrazine on the carbonyl carbon of urea, which is followed by the elimination of ammonia (B1221849) and subsequent cyclization to form the this compound product. smolecule.com
The selection of an appropriate solvent and the duration of the reaction are critical parameters in the classical synthesis of this compound.
Solvent Selection: Xylene is a commonly used organic solvent for this reaction. smolecule.comevitachem.comchemicalbook.com The reactants, phenylhydrazine and urea, are combined in xylene and the mixture is heated. evitachem.comchemicalbook.com While xylene is a traditional choice, other solvents have been explored to enhance reaction efficiency. For instance, polar protic solvents like ethanol (B145695) have shown to improve reactant solubility. smolecule.com
Reflux Time: The reaction mixture is typically refluxed for an extended period to ensure the completion of the reaction. A common reflux time cited in the literature is approximately 32 hours. smolecule.comevitachem.comchemicalbook.com Following the reflux, the mixture is often left to stand overnight. evitachem.comchemicalbook.com The prolonged reaction time at elevated temperatures is necessary to drive the condensation and cyclization steps. smolecule.com
Maximizing the yield of high-purity this compound is a key objective in its synthesis.
Yield Optimization: The classical synthesis method, when optimized, can achieve high yields, with some reports indicating yields of around 96%. wikipedia.org However, historical yields have typically been in the range of 70-85%. smolecule.com Modern optimization strategies focus on precise temperature control and the use of catalytic systems to improve yields. smolecule.com
Purity Assessment: The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Recrystallization is a widely employed technique for this purpose. smolecule.comevitachem.com A mixture of ethanol and acetic acid is often used for recrystallization, which can significantly improve the purity of the final product. smolecule.com The purity of the synthesized this compound is commonly assessed using techniques such as High-Performance Liquid Chromatography (HPLC). avantorsciences.com A purity of ≥98.0% as determined by HPLC is often desired for analytical applications. avantorsciences.com
| Parameter | Condition/Method | Purity/Yield |
| Solvent | Xylene | - |
| Reflux Time | ~32 hours | - |
| Typical Yield | - | ~96% |
| Purification | Recrystallization from ethanol/acetic acid | ≥98.0% (HPLC) |
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel approaches for producing this compound that are more efficient and generate less waste.
Sustainable Synthesis Protocols
Sustainable synthesis protocols aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this includes exploring alternative solvents and catalytic systems. The use of greener solvents, such as coconut oil, has been investigated as a more environmentally friendly alternative to traditional organic solvents. nih.gov Additionally, research into heterogeneous catalysts that can be easily recovered and reused is an active area of development to make the synthesis more sustainable. smolecule.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave radiation to heat the reaction mixture rapidly and uniformly, which can lead to dramatically reduced reaction times and improved yields. researchgate.netcore.ac.uk While specific studies on the microwave-assisted synthesis of this compound are emerging, the application of this technology to similar organic transformations suggests its high potential for creating a more efficient and sustainable route to this important compound. nih.govfortunejournals.com The benefits of microwave-assisted synthesis include decreased energy consumption and the potential for solvent-free reactions. researchgate.netcore.ac.uk
| Approach | Key Features | Potential Advantages |
| Sustainable Protocols | Use of green solvents (e.g., coconut oil), development of reusable catalysts. | Reduced environmental impact, lower toxicity, improved resource efficiency. |
| Microwave-Assisted Synthesis | Rapid and uniform heating, shorter reaction times. | Increased reaction rates, higher yields, reduced energy consumption, potential for solvent-free conditions. |
Mechanistic Studies of 1,5 Diphenylcarbazide Reactivity
Oxidation Pathways of 1,5-Diphenylcarbazide
The oxidation of this compound is a critical process, often preceding its role in complex formation. This transformation can be initiated through both electrochemical and photochemical means, leading to distinct products with their own chemical significance. The primary oxidation product is 1,5-diphenylcarbazone (B7855421), which can be further oxidized to 1,5-diphenylcarbadiazone. researchgate.neteurasianjournals.com
Formation of 1,5-Diphenylcarbazone
When exposed to oxidizing conditions, such as light and air, this compound is converted to 1,5-diphenylcarbazone, a process often visibly indicated by a color change to pink. smolecule.comwikipedia.org This transformation is fundamental to its use in the colorimetric determination of metal ions like hexavalent chromium (Cr(VI)). bloomtechz.comgnest.orgnih.gov The reaction involves the oxidation of the DPC molecule, which then becomes the ligand that complexes with the reduced metal ion. bloomtechz.comnih.gov
Electrochemical techniques such as cyclic voltammetry and differential pulse voltammetry have been instrumental in studying the oxidation of this compound. asianpubs.orgresearchgate.net These studies reveal that DPC undergoes an irreversible oxidation process to form 1,5-diphenylcarbazone (DPCO). nih.gov
Investigations using a hanging mercury drop electrode have shown that the direct oxidation of DPC with potassium permanganate (B83412) (KMnO₄) yields 1,5-diphenylcarbazone, which is detected at a reduction potential of –0.3 Volts. researchgate.neteurasianjournals.com In acidic media, cyclic voltammetry indicates a completely irreversible oxidation process. asianpubs.org However, in alkaline solutions, the process is quasi-reversible. asianpubs.org The anions from supporting electrolytes, such as NO₃⁻ and ClO₄⁻, can also influence the oxidation. asianpubs.orgresearchgate.net
Table 1: Electrochemical Oxidation of this compound
| Technique | Oxidizing Agent/Condition | Product | Reduction Potential (vs. SCE) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry | KMnO₄ | 1,5-Diphenylcarbazone | -0.3 V | researchgate.neteurasianjournals.com |
| Differential Pulse Voltammetry | K₂Cr₂O₇ | 1,5-Diphenylcarbazone | -0.3 V | researchgate.neteurasianjournals.com |
| Cyclic Voltammetry | Acidic Medium (HClO₄) | - | Irreversible Process | asianpubs.org |
| Cyclic Voltammetry | Alkaline Medium | - | Quasi-reversible Process | asianpubs.org |
| Differential Pulse Voltammetry | Alkaline Buffer Solution | Oxidation Products | -0.3 V and -0.6 V | asianpubs.orgresearchgate.net |
Exposure of a this compound solution to sunlight initiates photochemical reactions, resulting in its oxidation. asianpubs.org This light-induced oxidation leads to the formation of 1,5-diphenylcarbazone and is visually marked by the solution turning from colorless to light pink. asianpubs.org Studies have shown that at lower concentrations, photochemical oxidation can trigger the oxidation of DPC to 1,5-diphenylcarbadiazone, which then reduces to 1,5-diphenylcarbazone and subsequently back to this compound, suggesting a reversible photochemical process under certain conditions. asianpubs.orgresearchgate.netnih.gov
Formation of 1,5-Diphenylcarbadiazone
Further oxidation of this compound, beyond the formation of 1,5-diphenylcarbazone, leads to the creation of 1,5-diphenylcarbadiazone. asianpubs.orgresearchgate.net This second oxidation product is typically formed under stronger oxidizing conditions. For instance, the oxidation of DPC with potassium dichromate (K₂Cr₂O₇) results in the formation of both 1,5-diphenylcarbazone and 1,5-diphenylcarbadiazone, detected at reduction potentials of -0.3 V and -0.6 V, respectively. researchgate.neteurasianjournals.com This suggests that K₂Cr₂O₇ can facilitate the maximum oxidation of DPC. researchgate.net Electrochemical studies have also established that DPC can be oxidized to diphenylcarbadiazone at a higher potential of +1.32 V, following the initial oxidation to diphenylcarbazone (B146866) at +0.77 V. nih.gov
Complex Formation Mechanisms of this compound with Metal Ions
The reaction of this compound with certain metal ions to form colored complexes is the cornerstone of its analytical applications. wikipedia.org The most prominent example is its reaction with hexavalent chromium (Cr(VI)). bloomtechz.com This process is not a direct chelation of DPC with the metal ion but involves a redox-coupled mechanism. First, Cr(VI) oxidizes DPC to 1,5-diphenylcarbazone. bloomtechz.comgnest.org Subsequently, the resulting trivalent chromium (Cr(III)) ion forms a stable, distinctly colored chelate complex with the newly formed 1,5-diphenylcarbazone. bloomtechz.comnih.gov This two-step mechanism is highly selective for Cr(VI). nih.gov
Role of Amino and Carbonyl Functional Groups in Chelation
The chelation process relies on the specific functional groups within the 1,5-diphenylcarbazone molecule. The amino (–NH) and carbonyl (C=O) groups of the original this compound are crucial for its reactivity. In the formation of the metal complex, it is the oxidized form, 1,5-diphenylcarbazone, that acts as the chelating agent. bloomtechz.com Structural studies of metal-diphenylcarbazone complexes have shown that the deprotonated 1,5-diphenylcarbazone ligand coordinates to the metal center through its carbonyl oxygen (from the C=O group) and the nitrogen of the azo group (N=N). nih.gov The amino groups are also believed to play a significant role in the adsorption and complexation process. researchgate.net
Redox Reactions in Complex Formation
The reaction of this compound (DPC) with certain metal ions, most notably hexavalent chromium (Cr(VI)), is characterized by a redox process that precedes the formation of a colored complex. This reaction is the foundation of a widely used analytical method for the detection and quantification of these metals. bloomtechz.comevitachem.com
The reaction can be summarized as: Cr(VI) + DPC → Cr(III) + Oxidized DPC
This redox reaction is not exclusive to DPC. Other biomaterials containing electron-donor groups can also facilitate the reduction of Cr(VI) to Cr(III). acs.org The reduction potential of the functional groups on the reducing agent relative to that of Cr(VI) (+1.3 V) dictates the feasibility of this direct reduction. acs.org
Concurrently with the reduction of the metal ion, this compound undergoes oxidation. bloomtechz.comunpatti.ac.id In this process, DPC is converted to 1,5-diphenylcarbazone (DPCO). unpatti.ac.idgnest.org This oxidation is a necessary step for the subsequent complexation to occur. researchgate.net The exposure of this compound to light and air can also lead to its oxidation, resulting in a pink discoloration. wikipedia.org
The transformation involves the loss of electrons from the this compound molecule, leading to the formation of the carbazone structure. unpatti.ac.idasianpubs.org This oxidized form, 1,5-diphenylcarbazone, is the actual ligand that participates in the formation of the colored complex with the reduced metal ion. researchgate.netwikipedia.org
Following the redox reaction, the newly formed trivalent chromium (Cr(III)) ion coordinates with the 1,5-diphenylcarbazone (DPCO) to form a stable and intensely colored complex. bloomtechz.comevitachem.comgnest.orgwikipedia.org This complex is typically a distinct purple or red-violet color. bloomtechz.comevitachem.comwikipedia.org The intensity of this color is directly proportional to the initial concentration of the metal ion, which allows for quantitative analysis using spectrophotometry. bloomtechz.com The maximum absorbance of this Cr(III)-DPCO complex is typically observed around 540-545 nm. unpatti.ac.idgnest.orgmdpi.com
The formation of this colored complex is a two-stage process:
Redox Reaction: Cr(VI) oxidizes DPC to DPCO while being reduced to Cr(III). gnest.orgmdpi.comnih.gov
Complexation: The resulting Cr(III) ion then forms a complex with the DPCO. gnest.orgmdpi.comnih.gov
While the reaction with chromium is the most prominent, this compound can also form colored complexes with other metal ions such as mercury(II), cadmium, osmium, and technetium, often after the in-situ oxidation of DPC to DPCO. wikipedia.org For instance, mercury(II) ions form a blue-violet complex with diphenylcarbazone. bloomtechz.com
Table 1: Characteristics of Metal-Diphenylcarbazone Complexes
| Metal Ion | Initial Oxidation State | Final Oxidation State | Complexing Agent | Complex Color | Maximum Absorbance (λmax) |
|---|---|---|---|---|---|
| Chromium | Cr(VI) | Cr(III) | 1,5-Diphenylcarbazone | Purple/Red-Violet | ~540-545 nm unpatti.ac.idgnest.orgmdpi.com |
| Mercury | Hg(II) | Not specified | 1,5-Diphenylcarbazone | Blue-Violet bloomtechz.com | Not specified |
| Copper | Cu(II) | Not specified | 1,5-Diphenylcarbazone | Not specified | Not specified |
| Iron | Fe(III) | Not specified | 1,5-Diphenylcarbazone | Not specified | Not specified |
| Vanadium | V(V) | Not specified | 1,5-Diphenylcarbazone | Not specified | Not specified |
Data compiled from various sources. bloomtechz.comresearchgate.net
Kinetic and Thermodynamic Studies of Complex Formation
The formation of the Cr(VI)-DPC complex is a time-dependent process. Studies have shown that the color development is rapid, and the resulting complex exhibits stability for a certain period, which is crucial for accurate measurements. mdpi.comub.ac.id One study indicated that the complex remains stable for up to 180 minutes. unpatti.ac.id Another study found the complex to be stable for about 15 minutes. academie-sciences.frresearchgate.net The optimal time for complex formation has been reported to be around 8 minutes in some systems. gnest.org The stability of the complex has been observed to be relatively constant over a period of 0 to 60 minutes in other investigations. ub.ac.idmdpi.com
A kinetic and thermodynamic study of this compound in aqueous solution across a pH range of 0-12 revealed that the rate of its hydroxylation follows a pseudo-first-order reaction. nih.gov The reaction rate was observed to increase with an increase in pH. nih.gov The acidity constant (pKa) for this compound was determined to be 10.718 ± 0.027. nih.gov
Thermodynamic studies of chromium (VI) reduction have shown the process to be spontaneous and exothermic in nature. mdpi.comresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters
| Parameter | Value/Observation | Conditions |
|---|---|---|
| Reaction Order (Hydroxylation) | Pseudo-first-order nih.gov | Aqueous solution, pH 0-12 nih.gov |
| Acidity Constant (pKa) | 10.718 ± 0.027 nih.gov | Aqueous solution nih.gov |
| Complex Stability | Stable for up to 180 minutes unpatti.ac.id | Specific analytical conditions unpatti.ac.id |
| Complex Stability | Stable for about 15 minutes academie-sciences.frresearchgate.net | Specific analytical conditions academie-sciences.frresearchgate.net |
| Optimal Complex Formation Time | 8 minutes gnest.org | Alginate/pectin-DPC films gnest.org |
| Thermodynamics of Cr(VI) reduction | Spontaneous and exothermic mdpi.comresearchgate.net | Various experimental setups mdpi.comresearchgate.net |
Interactions with Other Chemical Species
This compound readily reacts with strong oxidizing agents such as potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇). wikipedia.orgfunctmaterials.org.ua In these reactions, this compound is oxidized. wikipedia.org
The reaction with potassium dichromate is the basis for the well-established analytical method for chromium determination. wikipedia.org In an acidic medium, the dichromate ion (Cr₂O₇²⁻) oxidizes this compound to 1,5-diphenylcarbazone, and the resulting Cr(III) forms the characteristic colored complex. unpatti.ac.idwikipedia.org
Potassium permanganate is also a powerful oxidizing agent that can be used to oxidize Cr(III) to Cr(VI) prior to its determination with this compound. ub.ac.idfunctmaterials.org.ua However, any excess potassium permanganate must be removed before the addition of the this compound to avoid interference. functmaterials.org.ua Studies have been conducted to optimize the conditions for Cr(III) oxidation by potassium permanganate to ensure accurate and reproducible results in chromium analysis. functmaterials.org.ua
Behavior in Acidic and Alkaline Media
The chemical behavior of this compound is significantly influenced by the pH of the medium. Both acidic and alkaline conditions can induce distinct reactions and structural changes.
In Acidic Media:
In acidic solutions, this compound is notably used for the colorimetric determination of hexavalent chromium (Cr(VI)). unpatti.ac.id This reaction proceeds via the oxidation of this compound to 1,5-diphenylcarbazone, coupled with the reduction of Cr(VI) to Cr(III). unpatti.ac.id The resulting Cr(III) then forms a stable, intensely colored red-violet complex with the newly formed 1,5-diphenylcarbazone. unpatti.ac.id The optimal pH for this reaction is typically acidic, often around pH 2. unpatti.ac.id The stability of this colored complex has been reported to be consistent for up to 180 minutes, making it reliable for spectrophotometric analysis. unpatti.ac.id
Electrochemical studies in acidic buffer solutions (e.g., pH 2.07) have shown an irreversible cathodic reduction of the carbonyl group (C=O) in the this compound molecule at approximately -1.20 V vs. S.C.E. asianpubs.orgresearchgate.net This indicates a complete and irreversible electrochemical process under these conditions. asianpubs.org The compound is also noted to be soluble in glacial acetic acid. inoe.ro
In Alkaline Media:
In alkaline buffer solutions, the behavior of this compound changes. Proton abstraction by hydroxyl ions in the alkaline medium leads to the formation of oxidation products of this compound. asianpubs.orgresearchgate.net This process is believed to be rapid, as evidenced by the absence of anodic peaks in voltammetric studies. asianpubs.org
Electrochemical analysis in alkaline buffers reveals a quasi-reversible process. asianpubs.org In addition to the cathodic reduction of the carbonyl group at -1.2 V vs. S.C.E., two additional cathodic reduction peaks appear at approximately -0.3 V and -0.6 V vs. S.C.E. asianpubs.orgresearchgate.net These peaks are attributed to the reduction of the oxidation products formed in the alkaline environment. asianpubs.orgresearchgate.net Studies have also indicated that the reduction of the carbonyl group occurs in the presence of an alkali buffer solution. inoe.ro
The following table summarizes the behavior of this compound in different pH media:
| Medium | Key Observations | Voltammetric Behavior | Reference |
| Acidic | Oxidation to 1,5-diphenylcarbazone in the presence of oxidizing agents (e.g., Cr(VI)). unpatti.ac.id Cathodic reduction of the carbonyl group. asianpubs.orgresearchgate.net | Irreversible reduction process. asianpubs.org | asianpubs.orgresearchgate.netunpatti.ac.id |
| Alkaline | Proton abstraction leading to the formation of oxidation products. asianpubs.orgresearchgate.net Cathodic reduction of the carbonyl group and its oxidation products. asianpubs.orgresearchgate.net | Quasi-reversible process. asianpubs.org | asianpubs.orgresearchgate.netinoe.ro |
Advanced Analytical Applications of 1,5 Diphenylcarbazide
Spectrophotometric and Colorimetric Methodologies
1,5-Diphenylcarbazide (DPC) is a versatile chromogenic reagent widely employed in spectrophotometric and colorimetric analysis due to its ability to form intensely colored complexes with various metal ions. This property allows for the sensitive and selective quantification of these metals in diverse sample matrices.
Quantification of Chromium Species (Cr(VI) and Cr(III))
A primary application of this compound is the determination of hexavalent chromium (Cr(VI)). ub.ac.idacademie-sciences.frunpatti.ac.idmdpi.comsphinxsai.comscienceasia.orgnih.govrsc.orgnih.govlovibond.comresearchgate.netsfasu.edutubitak.gov.tr The method is based on the reaction between Cr(VI) and DPC in an acidic solution. In this reaction, Cr(VI) oxidizes this compound to 1,5-diphenylcarbazone (B7855421), and the resulting Cr(III) ions form a stable, reddish-purple colored complex with the diphenylcarbazone (B146866). unpatti.ac.idmdpi.comscienceasia.org The intensity of this color is directly proportional to the concentration of Cr(VI) in the sample. lovibond.com
This reaction is highly selective for Cr(VI), as Cr(III) does not react with DPC under the same conditions. rsc.org This selectivity allows for the direct measurement of Cr(VI) in the presence of Cr(III). To determine the total chromium concentration, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent like potassium permanganate (B83412) or cerium(IV) sulfate. ub.ac.idscienceasia.orgrsc.org The concentration of Cr(III) can then be calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration. ub.ac.idscienceasia.org
The formation of the chromium-diphenylcarbazone complex is highly dependent on the pH of the solution. The reaction is typically carried out in a strongly acidic medium to ensure optimal color development and stability of the complex. ub.ac.idub.ac.idmdpi.com
Several studies have investigated the optimal pH for this reaction. The ideal pH is generally found to be in the range of 1 to 2.2. ub.ac.idmdpi.comub.ac.idmdpi.com For instance, one study found the highest absorbance values at a pH of 2.2. mdpi.com Another reported that the best results are obtained at a pH close to 1. mdpi.com The use of a strongly acidic environment, often achieved with sulfuric or phosphoric acid, is crucial for the reaction to proceed efficiently. ub.ac.idunpatti.ac.id At pH values above 2, the stability of the colored complex can decrease. ub.ac.id For example, at a pH of 5, while the initial reaction occurs, the resulting colored compound is unstable. mdpi.com
The reddish-purple complex formed between Cr(III) and 1,5-diphenylcarbazone exhibits maximum absorbance in the visible region of the electromagnetic spectrum. This characteristic wavelength of maximum absorbance (λmax) is a critical parameter for spectrophotometric quantification.
The reported λmax for the Cr(III)-DPCO complex varies slightly across different studies, but generally falls within a narrow range. Commonly cited values include:
540 nm ub.ac.idunpatti.ac.idsphinxsai.comscienceasia.orgub.ac.idnih.gov
542 nm ub.ac.idresearchgate.net
543 nm mdpi.com
Theoretical and Computational Studies of 1,5 Diphenylcarbazide
Density Functional Theory (DFT) Investigations of Molecular Structure and Interactions
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the molecular and electronic properties of 1,5-Diphenylcarbazide and its complexes. researchgate.netorcid.orgdntb.gov.ua DFT calculations, particularly using methods like B3LYP with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry, conformational preferences, and spectroscopic features of DPC. researchgate.net Torsional energy scans help identify the minimum energy configuration, with studies indicating that the symmetrical keto form is energetically favored in the gas phase. researchgate.net
DFT has also been instrumental in understanding the interaction of DPC with various metal ions. For instance, investigations into the complexes of DPC with Ca(II), Mn(II), Fe(III), and Cu(II) have provided insights into their structural and spectroscopic properties. sigmaaldrich.comsigmaaldrich.com Furthermore, time-dependent DFT (TD-DFT) calculations have been successfully used to assign the origin of ground- and excited-state transitions in the UV-vis spectra of DPC and its derivatives, showing good agreement with experimental data. researchgate.net These computational studies are crucial for interpreting experimental results from techniques like surface-enhanced Raman scattering (SERS). sigmaaldrich.comsigmaaldrich.com
Molecular Mechanics (MM) and Dynamics Simulations of Adsorption Processes
Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in the context of its adsorption onto surfaces. researchgate.netup.ac.zamdpi.com These simulations are vital for understanding the formation and structure of self-assembled monolayers (SAMs) and for predicting the interaction energies and preferred orientations of DPC molecules on various substrates. researchgate.netingentaconnect.com
Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Copper)
The formation of self-assembled monolayers of DPC on metal surfaces, such as copper, has been a subject of significant interest, primarily for applications in corrosion inhibition. researchgate.netrsc.org Molecular mechanics simulations have been used to investigate the adsorption process of DPC SAMs on a copper (111) surface. researchgate.net These studies reveal that the interaction involves both the α-electrons in the –NH–NH– group and the π-electrons in the phenyl rings, leading to strong adsorption. researchgate.net The synergy between the phenyl rings and the –NH–NH– group causes the entire DPC molecule to adopt a parallel orientation on the copper surface, especially at low coverage. researchgate.net
The stability of SAMs is a critical factor for their practical applications. oaepublish.com Crosslinking strategies have been explored to enhance the thermal and chemical stability of various SAMs, a concept that could be extended to DPC-based systems. oaepublish.com
Interaction Energies and Adsorption Orientations
Molecular dynamics simulations provide quantitative data on the strength and nature of the interaction between DPC and a surface. The key outputs from these simulations are the interaction and binding energies, which describe the strength of the adsorption. mdpi.com For DPC on a copper surface, simulations have shown that the molecule prefers a planar orientation. researchgate.netresearchgate.net This arrangement maximizes the contact and interaction between the molecule's functional groups and the metal surface. The adsorption energy is influenced by factors such as charge transfer between the molecule and the surface. arxiv.org
Table 1: Adsorption Parameters for Cr(VI) on Different Adsorbents
| Adsorbent | Kinetic Model | Isotherm Model | Adsorption Capacity (mg/g) | Reference |
| AT | Pseudo-Second-Order | - | - | scribd.com |
| NiAl-LDH/K4[𝛼-SiW12O40] | Pseudo-Second-Order | Freundlich | 17.123 | semanticscholar.org |
| SAC600 3/1 | Pseudo-Second-Order Type 1 | Jovanovic-Freundlich | - | mdpi.com |
| βCD-BIMOTs-TDI | Pseudo-Second-Order | Freundlich | - | researchgate.net |
| Momordica Charantia | - | Langmuir, Freundlich | - | ijcce.ac.ir |
Kinetic and Thermodynamic Modeling of this compound Reactions
Kinetic and thermodynamic modeling are essential for understanding the reaction mechanisms and stability of this compound in various environments. These studies often involve spectrophotometric analysis to monitor the reaction progress and determine key parameters. nih.gov
A notable area of study is the behavior of DPC in aqueous solutions across a range of pH values. nih.gov Kinetic studies have shown that the hydroxylation of DPC follows a pseudo-first-order reaction rate, which increases with pH. nih.gov Thermodynamic analysis has been used to determine the acidity constant (pKa) of DPC, with a reported value of 10.718 ± 0.027. nih.gov
The reaction between DPC and hexavalent chromium (Cr(VI)) is a cornerstone of its analytical application. acs.orgd-nb.info This reaction involves the oxidation of DPC to 1,5-diphenylcarbazone (B7855421), which then forms a colored complex with the resulting Cr(III). gnest.org Kinetic models for this reaction are crucial for optimizing analytical methods. For instance, the reduction of Cr(VI) by various agents in the presence of DPC has been modeled using pseudo-first-order and pseudo-second-order kinetics, depending on the pH. d-nb.info
Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of adsorption processes involving DPC complexes have also been investigated. researchgate.netresearchgate.net For example, the negative value of ΔG° for the adsorption of a 2,4-dichlorophenol (B122985) complex indicates a spontaneous and thermodynamically feasible process. researchgate.net
Advanced and Emerging Applications
Environmental Monitoring
The high sensitivity and selectivity of the DPC method for Cr(VI) make it an invaluable tool for environmental monitoring, particularly for assessing water quality. bloomtechz.comub.ac.id It is used to detect trace levels of this toxic and carcinogenic substance in drinking water, groundwater, and industrial wastewater. wikipedia.orgub.ac.idnih.gov The development of portable test strips and microfluidic chips utilizing DPC is aimed at enabling rapid, on-site analysis of environmental samples. wikipedia.orgsmolecule.com
Development of Novel Sensor Technologies
This compound is a key component in the development of new sensor technologies. It has been incorporated into thin-film optical sensors, where its optical properties are modulated by the presence of target analytes. inoe.roinoe.ro Researchers have also developed paper-based sensors by immobilizing DPC on substrates like silica-coated filter paper, creating low-cost, portable devices for the colorimetric detection of chromium ions. e3s-conferences.orgresearchgate.net Furthermore, it has been used to modify electrodes in potentiometric sensors for the determination of Cr(VI). scienceasia.org
Applications in Materials Science
In the field of materials science, this compound is being explored for various applications. It has been used to stabilize nanoparticles and in the fabrication of gold nanoparticles for the enhanced colorimetric detection of Cr(VI). sigmaaldrich.com Its potential use in thin films for optoelectronic devices is also an active area of research, leveraging its favorable optical band gap. inoe.ro
Derivatives and Modified Forms of 1,5 Diphenylcarbazide
Chemical Modifications for Enhanced Selectivity and Sensitivity
To improve the performance of 1,5-diphenylcarbazide-based sensors, researchers are focused on chemical modifications that can lead to greater selectivity and sensitivity. While this compound is highly sensitive to Cr(VI), it can also react with other metal ions such as mercury, cadmium, and iron, which can lead to interference. gnest.orgsmolecule.com
One approach to enhance selectivity is the inclusion of specific functional groups into the this compound molecule. These modifications can be designed to have a higher affinity for the target analyte, thereby reducing cross-reactivity with other ions. For instance, grafting this compound onto multiwalled carbon nanotubes has been shown to selectively adsorb and remove cadmium (Cd(II)) ions with high efficiency. researchgate.net
Furthermore, the sensitivity of detection methods can be amplified. This is often achieved by designing derivatives that produce a more intense color upon complexation or by incorporating moieties that facilitate signal amplification through other mechanisms, such as fluorescence.
Immobilization of this compound in Sensor Materials
Immobilizing this compound onto solid supports is a key strategy for developing practical and reusable sensors. This approach not only enhances the stability of the reagent but also allows for the creation of portable and field-deployable analytical devices.
Alginate and pectin, natural polysaccharides, have been successfully used as matrices for immobilizing this compound. gnest.orgnih.gov These biopolymer films offer a porous and hydrophilic environment that facilitates the interaction between the immobilized reagent and the target analyte in aqueous samples.
In one study, an optical sensor for Cr(VI) was developed by immobilizing this compound into alginate/pectin films. gnest.org To improve the immobilization efficiency, a cationic surfactant, cetyltrimethylammonium bromide (CTAB), was added to form hydrophobic ion-pairs with the reagent. gnest.org This sensor demonstrated good selectivity for Cr(VI) over other interfering metals and a detection limit of 0.233 mg L⁻¹. gnest.org The formation of a violet-colored complex within the film allows for visual colorimetric detection. gnest.org
Table 1: Performance of this compound Immobilized on Alginate/Pectin Film for Cr(VI) Detection
| Parameter | Value | Reference |
| Matrix | Alginate/Pectin | gnest.org |
| Additive | Cetyltrimethylammonium bromide (CTAB) | gnest.org |
| Target Analyte | Cr(VI) | gnest.org |
| Detection Limit | 0.233 mg L⁻¹ | gnest.org |
| Response Time | 8 minutes | gnest.orggnest.org |
| Optimum pH | 5 | gnest.org |
Metal-Organic Frameworks (MOFs) are highly porous materials with large surface areas, making them excellent candidates for sensor applications. nih.gov The immobilization of this compound within MOF structures can lead to sensors with enhanced sensitivity and selectivity.
A novel magnetic metal-organic framework nanocomposite, MIL-101(Fe)/1,5-diphenylcarbazide functionalized magnetite nanoparticles, has been synthesized for the magnetic solid-phase extraction of cadmium (Cd(II)) ions. researchgate.net This composite material demonstrated a low detection limit of 0.07 μg L⁻¹ for cadmium and was successfully applied to determine the target ion in fish and canned tuna samples. researchgate.net The reusability of such MOF-based sensors is a significant advantage for practical applications. acs.org
Cellulose (B213188) and its derivatives are widely used as support materials for chemical sensors due to their biocompatibility, low cost, and ease of modification. mdpi.com Paper-based analytical devices (PADs) fabricated from cellulose offer a simple and portable platform for colorimetric detection.
Researchers have developed paper-based sensors where this compound is immobilized for the detection of Cr(VI). tandfonline.comtandfonline.com In one approach, a paper-based sensing system was fabricated with a nano-chromogenic complex of spherical gold nanoparticles modified with this compound. tandfonline.comtandfonline.com This functionalized paper strip develops a pink color in less than two seconds upon interaction with Cr(VI), achieving a detection limit of 0.02 ppm. tandfonline.comtandfonline.com Another study involved the physical inclusion of this compound into a plasticized cellulose triacetate matrix, which also incorporated an anion exchanger to effectively immobilize both the reagent and the resulting Cr(VI) complex. researchgate.net
Conjugates with Nanomaterials
The conjugation of this compound with various nanomaterials has opened up new avenues for developing highly sensitive and selective sensors. researchgate.net Nanomaterials, with their unique optical and electronic properties, can significantly enhance the signaling mechanism of the detection event.
Gold nanoparticles (AuNPs) modified with this compound have been used for the colorimetric detection of Cr(VI). researchgate.netup.ac.za The detection mechanism is based on the aggregation of the AuNPs triggered by the complexation of Cr(III) with the oxidized this compound on the nanoparticle surface, resulting in a distinct color change from red to blue. researchgate.net This method has shown a low limit of detection for Cr(VI) and good selectivity against other common metal ions. researchgate.net
Furthermore, semiconducting polymer dots (Pdots) have been combined with this compound to create a nanosensor for the specific recognition of trace Cr(VI) ions. mdpi.com This system relies on the fluorescence quenching of the Pdots upon interaction with the Cr(VI)-diphenylcarbazide complex, enabling highly sensitive detection. mdpi.com
Q & A
Q. What is the reaction mechanism between DPC and Cr(VI), and what evidence supports it?
- Methodological Answer : The mechanism involves Cr(VI) oxidizing DPC to 1,5-diphenylcarbazone, forming a violet-red Cr(III)-diphenylcarbazone complex. Spectroscopic and electrochemical studies suggest a redox-coupled chelation process, though intermediates remain debated. Isotopic labeling and kinetic modeling are recommended for mechanistic validation .
Q. How can interference from coexisting ions (e.g., Fe³⁺, Hg²⁺) be mitigated in DPC-based metal analysis?
- Methodological Answer : Masking agents like EDTA (for Fe³⁺) or thiourea (for Hg²⁺) can suppress interference. Pre-separation techniques, such as ion-exchange chromatography or solvent extraction, are critical for complex matrices. Validate selectivity via spike-recovery tests in the presence of interfering ions .
Q. What validation parameters are essential for DPC-based assays (e.g., LOD, LOQ, reproducibility)?
- Methodological Answer :
- Limit of Detection (LOD) : Typically 0.02–0.05 ppm for Cr(VI) using UV-Vis.
- Linearity : R² ≥ 0.995 across the calibration range.
- Reproducibility : ≤5% RSD for triplicate measurements.
- Recovery : 95–105% in spiked samples.
Q. How does DPC compare to other chromogenic agents (e.g., Arsenazo III) for Cr(VI) detection?
- Methodological Answer : DPC offers higher molar absorptivity (ε ~4.0×10⁴) than Arsenazo III (ε ~3.0×10⁴) but is less selective. For multi-metal systems, combine DPC with separation techniques or use sequential masking. Cost-benefit analysis favors DPC for routine environmental monitoring due to lower reagent costs .
Key Considerations for Researchers
- Instability : Always prepare DPC solutions fresh and avoid aqueous storage.
- Matrix Effects : Validate methods for complex samples (e.g., industrial wastewater, biological fluids) using standard additions.
- Ethical Compliance : Adhere to safety protocols (MSDS guidelines) due to DPC’s potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
